![molecular formula C12H16F3NO4 B14260873 Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 139478-39-0](/img/structure/B14260873.png)
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol involves several steps, typically starting with the preparation of the trifluoromethylated phenol derivative. This can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . The subsequent steps involve the reaction of the trifluoromethylated phenol with propylene oxide under basic conditions to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The specific pathways and targets depend on the compound’s application, but it generally acts by modulating enzyme activity or receptor binding .
Comparison with Similar Compounds
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol can be compared with other trifluoromethyl-containing compounds, such as:
Fluoxetine: An antidepressant that also contains a trifluoromethyl group and acts by inhibiting serotonin reuptake.
Trifluoromethylated aromatic compounds: These compounds share similar properties, such as increased stability and lipophilicity, making them valuable in various applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
139478-39-0 |
|---|---|
Molecular Formula |
C12H16F3NO4 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2.C2H5NO2/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13;1-3-2(4)5/h2-5,7,14H,6H2,1H3;3H,1H3,(H,4,5) |
InChI Key |
MPYNYUVQEVTVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC(=C1)C(F)(F)F)O.CNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


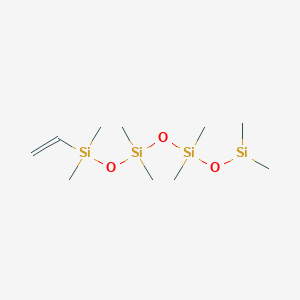
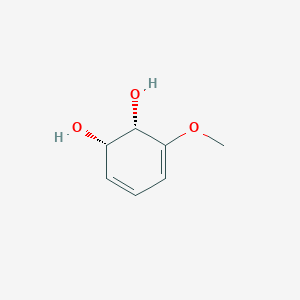
![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)
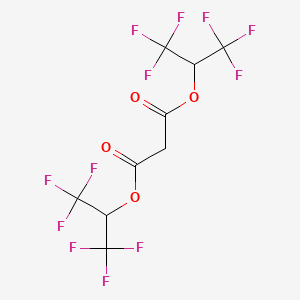
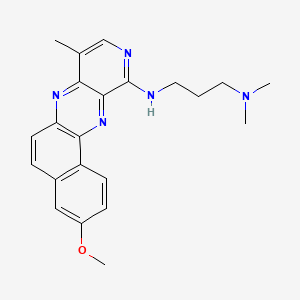
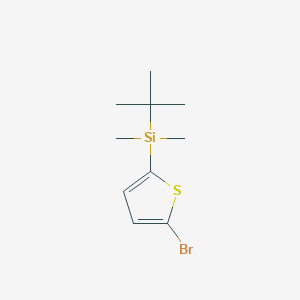
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)

![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
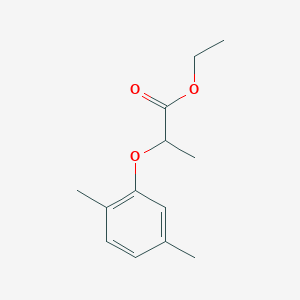


![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
